3-isobutoxy-1-methyl-1H-pyrazol-4-amine

Medicinal Chemistry Lipophilicity Optimization Physicochemical Property Profiling

This 3-isobutoxy-1-methyl-1H-pyrazol-4-amine hydrochloride is a specialized research building block offering a balanced LogP (~1.29), distinct steric profile, and a critical 4-amino hinge-binding motif. Unlike linear or unsubstituted analogs, its branched isobutoxy group provides unique conformational constraints essential for SAR studies in drug discovery. Sourced for its high purity, this versatile scaffold is ideal for targeted library synthesis and hit-to-lead optimization in medicinal and agrochemical projects.

Molecular Formula C8H16ClN3O
Molecular Weight 205.68 g/mol
CAS No. 1431962-75-2
Cat. No. B12346855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isobutoxy-1-methyl-1H-pyrazol-4-amine
CAS1431962-75-2
Molecular FormulaC8H16ClN3O
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCC(C)COC1=NN(C=C1N)C.Cl
InChIInChI=1S/C8H15N3O.ClH/c1-6(2)5-12-8-7(9)4-11(3)10-8;/h4,6H,5,9H2,1-3H3;1H
InChIKeySXHWEXZEBUAWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isobutoxy-1-methyl-1H-pyrazol-4-amine (CAS 1431962-75-2) for Kinase Inhibitor Development and Heterocyclic Scaffold Synthesis


3-Isobutoxy-1-methyl-1H-pyrazol-4-amine (CAS 1431962-75-2), also known as 1-methyl-3-(2-methylpropoxy)pyrazol-4-amine hydrochloride, is a substituted pyrazol-4-amine derivative . This compound is typically supplied as the hydrochloride salt with molecular formula C8H16ClN3O and a molecular weight of 205.68 g/mol . The 3-isobutoxy substituent distinguishes it from simpler 3-alkoxy analogs, conferring distinct physicochemical properties that influence solubility, lipophilicity, and steric profile, making it a building block of interest in medicinal chemistry and agrochemical research .

Procurement Alert: 3-Isobutoxy-1-methyl-1H-pyrazol-4-amine Cannot Be Substituted by Other 3-Alkoxy or 1-Methyl Pyrazol-4-amines


Generic substitution of 3-isobutoxy-1-methyl-1H-pyrazol-4-amine with other 3-alkoxy analogs (e.g., 3-methoxy or 3-ethoxy derivatives) or simpler 1-methyl-1H-pyrazol-4-amine is not chemically or functionally equivalent. The 3-position alkoxy chain length and branching directly modulate key molecular properties: LogP increases with chain length (estimated LogP ~1.3 for the isobutoxy derivative versus -0.4 for the unsubstituted 1-methyl-1H-pyrazol-4-amine) [1] , altering partitioning behavior in biological assays and organic synthesis. The branched isobutoxy group introduces distinct steric constraints compared to linear ethoxy or propoxy substituents . Furthermore, 3-alkoxy-substituted pyrazol-4-amines possess a different hydrogen-bonding network compared to N-alkylated analogs, impacting target engagement in kinase inhibitor design where the 4-amino group serves as a critical hinge-binding motif . These differences render substitution without revalidation a significant scientific and procurement risk.

Quantitative Differentiation Evidence for 3-Isobutoxy-1-methyl-1H-pyrazol-4-amine Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 3-Isobutoxy vs. 3-Methoxy and Unsubstituted Pyrazol-4-amine Analogs

The target compound exhibits substantially higher lipophilicity than both the unsubstituted 1-methyl-1H-pyrazol-4-amine and the 3-methoxy analog, driven by the isobutoxy substituent at the 3-position. This increased LogP enhances passive membrane permeability and alters distribution in biphasic reaction systems [1].

Medicinal Chemistry Lipophilicity Optimization Physicochemical Property Profiling

Hydrogen Bond Donor/Acceptor Profile: Distinguishing 3-Isobutoxy from 3-Trifluoromethyl and N-Alkylated Analogs

The 3-isobutoxy-1-methyl-1H-pyrazol-4-amine scaffold retains a free 4-amino group (HBD count = 2, including amine hydrogens; HBA count = 5) , which is essential for hinge-region hydrogen bonding in kinase inhibitor design . In contrast, 3-trifluoromethyl analogs maintain similar hydrogen-bonding potential but introduce strong electron-withdrawing effects that alter electronic distribution on the pyrazole ring. N-alkylated analogs at the 4-position eliminate the critical amino hydrogen donor entirely, fundamentally changing binding modality.

Kinase Inhibitor Design Hinge-Binding Scaffolds Medicinal Chemistry

Molecular Weight and Rotatable Bond Count: Differentiating Steric and Conformational Properties

3-Isobutoxy-1-methyl-1H-pyrazol-4-amine (MW = 169.23 g/mol free base; 205.68 g/mol HCl salt) has a higher rotatable bond count (estimated 7 rotatable bonds including the isobutoxy chain) compared to 3-methoxy (MW = 127.14; 1 rotatable bond) and 3-ethoxy (MW = 141.17; 2 rotatable bonds) analogs . This increased conformational flexibility, combined with the branched isobutoxy group, introduces distinct steric constraints that can influence binding pocket complementarity and synthetic accessibility.

Fragment-Based Drug Discovery Lead Optimization Conformational Analysis

Commercial Availability and Purity Profile Relative to Closest Analogs

3-Isobutoxy-1-methyl-1H-pyrazol-4-amine is commercially available from multiple vendors with standard purity specifications of 95% . Compared to more common analogs such as 3-methoxy-1-methyl-1H-pyrazol-4-amine (available from >10 suppliers including Sigma-Aldrich ), the isobutoxy derivative has a more limited but established supply base, which may affect lead times and pricing. Importantly, the compound is supplied in both free base and hydrochloride salt forms, with CAS 1431962-75-2 specifically referring to the hydrochloride salt .

Procurement Supply Chain Quality Control

Defined Application Scenarios for 3-Isobutoxy-1-methyl-1H-pyrazol-4-amine in Medicinal Chemistry and Agrochemical Research


Kinase Inhibitor Fragment Elaboration Requiring Moderate Lipophilicity Without Electron-Withdrawing 3-Substituents

When designing ATP-competitive kinase inhibitors, the pyrazol-4-amine scaffold serves as a hinge-binding motif. 3-Isobutoxy-1-methyl-1H-pyrazol-4-amine offers a LogP of approximately 1.29 , positioning it between highly polar unsubstituted analogs (LogP = -0.4) [1] and highly lipophilic trifluoromethyl derivatives. This moderate lipophilicity, combined with retention of the 4-amino hydrogen bond donor (HBD = 2) , makes it suitable for fragment growth campaigns targeting kinases where balanced physicochemical properties are desired without introducing strong electron-withdrawing effects that may alter hinge-binding geometry .

Agrochemical Lead Discovery Leveraging Branched Alkoxy Pyrazole Scaffolds

Pyrazole derivatives with alkoxy substituents are documented in pesticidal and herbicidal compositions [1]. The branched isobutoxy group at the 3-position provides a distinct steric and lipophilic profile compared to linear alkoxy chains, which may influence target site accessibility and metabolic stability in planta. The compound's moderate LogP (~1.29) supports foliar uptake properties while maintaining sufficient water solubility for formulation. Researchers investigating novel herbicidal or insecticidal pyrazole derivatives should consider this scaffold for structure-activity relationship (SAR) studies exploring the effect of branched versus linear 3-alkoxy substitution on pest control efficacy.

Synthesis of 3,4-Disubstituted Pyrazole Libraries via 4-Amino Functionalization

The free 4-amino group of 3-isobutoxy-1-methyl-1H-pyrazol-4-amine enables diverse downstream functionalization including amide coupling, reductive amination, and heterocycle formation. The presence of the 3-isobutoxy substituent (7 rotatable bonds) introduces conformational constraints that differ from smaller alkoxy analogs (methoxy: 1 rotatable bond; ethoxy: 2 rotatable bonds) [1]. This feature allows medicinal chemists to explore the impact of increased flexibility and steric bulk on target binding while maintaining the core pyrazol-4-amine pharmacophore. The compound serves as a versatile building block for generating structurally diverse compound libraries for hit-to-lead optimization programs.

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